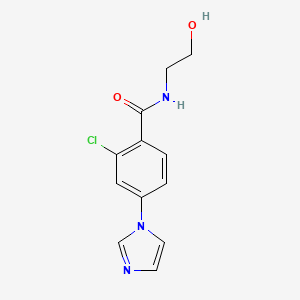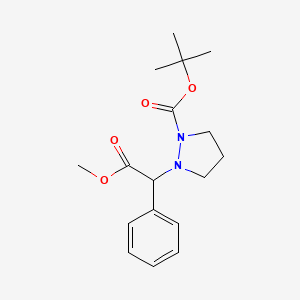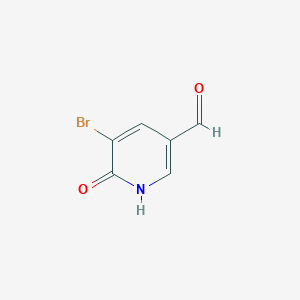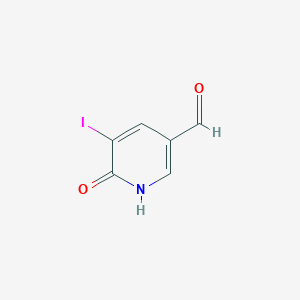![molecular formula C7H5IN2 B1325005 5-Iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 898746-50-4](/img/structure/B1325005.png)
5-Iodo-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
5-Iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound that features both pyrrole and pyridine rings. The presence of an iodine atom at the 5-position of the pyrrole ring makes this compound particularly interesting for various chemical and biological applications. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Applications De Recherche Scientifique
5-Iodo-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes.
Biological Studies: The compound is used in the development of bioactive molecules that can modulate biological pathways.
Material Science: It is employed in the synthesis of organic materials with specific electronic properties.
Mécanisme D'action
Target of Action
Similar compounds such as 5-fluoro-4-iodo-1h-pyrrolo[2,3-b]pyridine have shown biological activity against certain nematodes and insects .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the target organisms . More research is needed to elucidate the specific interactions of 5-Iodo-1H-pyrrolo[2,3-b]pyridine with its targets.
Biochemical Pathways
Related compounds have been found to interfere with the signaling pathways of certain organisms
Result of Action
Related compounds have shown nematicidal and insecticidal activities . More research is needed to understand the specific effects of this compound.
Analyse Biochimique
Biochemical Properties
5-Iodo-1H-pyrrolo[2,3-b]pyridine plays a significant role in various biochemical reactions. It has been shown to interact with a range of enzymes, proteins, and other biomolecules. One notable interaction is with the fibroblast growth factor receptor (FGFR) family, where derivatives of this compound have demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3 . These interactions are crucial as they can modulate signal transduction pathways involved in cell proliferation, differentiation, and survival.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, derivatives of this compound have been shown to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, these compounds can significantly inhibit the migration and invasion of cancer cells, highlighting their potential as therapeutic agents.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It acts as a hinge binder, forming hydrogen bonds with specific amino acid residues in the target proteins . This binding interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways. For example, the compound’s interaction with FGFRs results in the inhibition of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, which are critical for cell growth and survival.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent experimental results . Over extended periods, degradation products may form, which could potentially alter its biological activity. Long-term studies in vitro and in vivo have indicated that this compound maintains its efficacy in modulating cellular processes over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological functions. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and alter metabolite levels within cells . The compound’s metabolism may involve phase I and phase II reactions, leading to the formation of metabolites that could either retain or lose biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are critical for its interaction with target biomolecules and the subsequent modulation of cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods. One common approach involves the iodination of 1H-pyrrolo[2,3-b]pyridine. This can be done using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions . Another method involves the use of N-iodosuccinimide (NIS) as the iodinating agent in the presence of a catalyst like trifluoroacetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while nucleophilic substitution can produce azido or cyano derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5-Iodo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo and fluoro counterparts. The iodine atom is larger and more polarizable, making it more reactive in substitution and coupling reactions . This unique reactivity allows for the synthesis of a broader range of derivatives, enhancing its utility in various fields of research and industry.
Propriétés
IUPAC Name |
5-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-3-5-1-2-9-7(5)10-4-6/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMDPTJBUBTWEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640104 | |
| Record name | 5-Iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898746-50-4 | |
| Record name | 5-Iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898746-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide](/img/structure/B1324922.png)

![4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzohydrazide](/img/structure/B1324927.png)
![Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1324930.png)

![2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]acetic acid](/img/structure/B1324932.png)
![2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]-2-phenylacetic acid](/img/structure/B1324933.png)

![{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1324938.png)



![6,8-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1324943.png)

